

Spectroscopic data for 1-Cyclopentene-1-methanol (IR, NMR)

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Compound of Interest

Compound Name: 1-Cyclopentene-1-methanol

CAS No.: 1120-80-5

Cat. No.: B3045692

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Spectroscopic Data Guide: 1-Cyclopentene-1-methanol

Executive Summary & Compound Identity

1-Cyclopentene-1-methanol (CAS: 1120-80-5) is a cyclic allylic alcohol widely utilized as a building block in the synthesis of terpenes, pheromones, and pharmaceutical intermediates. Its structure features a hydroxymethyl group attached to the vinyl position of a cyclopentene ring, imparting unique spectroscopic signatures distinguishable from its saturated or isomeric counterparts.

This guide provides a definitive breakdown of the spectroscopic characteristics (NMR, IR, MS) required for the rigorous identification and quality control of this compound.

Property	Detail
IUPAC Name	(1-Cyclopenten-1-yl)methanol
CAS Number	1120-80-5
Molecular Formula	C ₆ H ₁₀ O
Molecular Weight	98.14 g/mol
Appearance	Colorless to pale yellow oil
Solubility	Soluble in alcohols, ethers, CHCl ₃ ; sparingly soluble in water

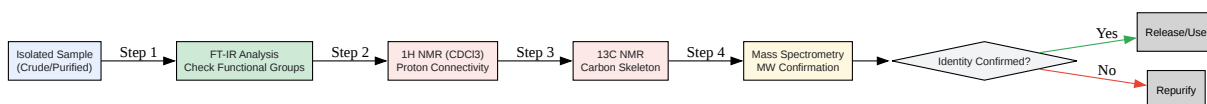
Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting impurity profiles. **1-Cyclopentene-1-methanol** is typically prepared via the hydride reduction of methyl 1-cyclopentenecarboxylate.

- Reagents: Sodium Borohydride (NaBH₄) with additives or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).
- Common Impurities: Residual starting ester (carbonyl stretch ~1720 cm⁻¹), over-reduced cyclopentylmethanol (loss of vinyl signals), or solvent residues (THF, Toluene).

Characterization Workflow

The following diagram outlines the logical flow for validating the compound's identity using spectroscopic data.



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Caption: Step-by-step spectroscopic validation workflow for **1-Cyclopentene-1-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The data below corresponds to the compound dissolved in deuteriochloroform (CDCl_3).

^1H NMR Data (400 MHz, CDCl_3)

The proton spectrum is characterized by a distinct vinyl proton and the desymmetrization of the ring methylene protons due to the double bond.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
5.62 – 5.59	Multiplet (m)	1H	C=CH (C2-H)	The vinyl proton is deshielded by the double bond but less so than in acyclic enones due to ring strain and electron-rich nature.
4.18	Broad Singlet / Multiplet	2H	CH ₂ -OH (C1'-H)	Characteristic shift for allylic hydroxymethyl protons. Deshielded by Oxygen and the adjacent π -system.[1]
2.39 – 2.27	Multiplet (m)	4H	Ring Allylic CH ₂ (C3-H, C5-H)	Protons adjacent to the double bond (C3 and C5) appear as a complex envelope due to coupling with the vinyl proton and homoallylic protons.
1.96 – 1.86	Multiplet (m)	2H	Ring Homoallylic CH ₂ (C4-H)	The "top" methylene of the envelope, furthest from the functional groups,

appearing most upfield.

~1.7 - 2.5

Broad Singlet

1H

-OH

Variable position depending on concentration and water content. Disappears with D₂O shake.

Expert Insight: The vinyl proton at ~5.60 ppm is a crucial diagnostic. If this peak is absent, the double bond has been hydrogenated (impurity: cyclopentylmethanol). If shifted significantly downfield (>6.5 ppm), check for oxidation to the aldehyde (1-cyclopentenecarbaldehyde).

¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of a trisubstituted double bond and the primary alcohol carbon.

Shift (δ , ppm)	Type (DEPT)	Assignment	Notes
140.8	C (Quaternary)	C1 (=C-CH ₂ OH)	The ipso-carbon bearing the hydroxymethyl group. Downfield due to double bond and substituent effect.[1]
121.3	CH	C2 (=CH-)	The unsubstituted vinyl carbon.
62.7	CH ₂	CH ₂ -OH	Diagnostic peak for primary allylic alcohol.
32.3	CH ₂	C3/C5 (Allylic)	Ring carbons adjacent to the double bond.
32.1	CH ₂	C3/C5 (Allylic)	Distinct from C3/C5 due to slight asymmetry or close proximity.
23.0	CH ₂	C4 (Homoallylic)	The methylene carbon furthest from the double bond.

Infrared (IR) Spectroscopy

FT-IR analysis is excellent for a quick assessment of functional groups and water content.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Description
3300 – 3350	Strong, Broad	O-H Stretch	Characteristic H-bonded alcohol stretch. Sharpens if dilute.
3040 – 3060	Weak	=C-H Stretch	sp ² C-H stretch, often appearing as a shoulder on the alkyl bands.
2850 – 2950	Strong	C-H Stretch	sp ³ C-H stretching of the ring methylenes.
1650 – 1660	Medium/Weak	C=C Stretch	The alkene stretch. Weak due to the symmetry of the ring but visible.
1000 – 1050	Strong	C-O Stretch	Primary alcohol C-O stretching vibration.

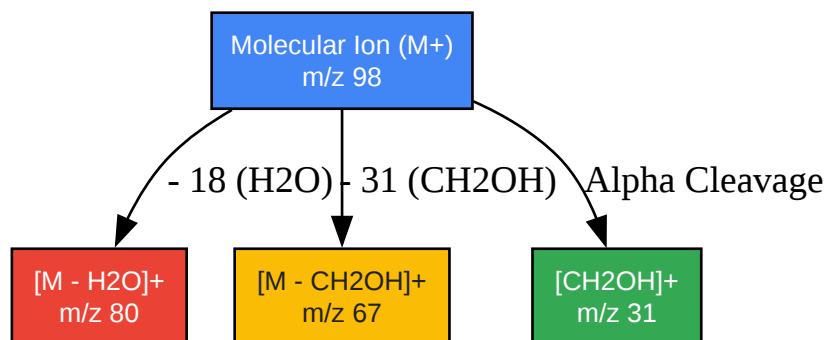
Mass Spectrometry (MS) Analysis

The mass spectrum (EI, 70 eV) follows a fragmentation pattern typical of cyclic allylic alcohols, dominated by the loss of water and the hydroxymethyl group.

Fragmentation Pathway

- Molecular Ion (M⁺): m/z 98 (Often weak).
- Base Peak: Often m/z 67 or 79 depending on conditions.
- Key Fragments:
 - m/z 80: [M - H₂O]⁺ (Loss of water, dehydration).
 - m/z 67: [M - CH₂OH]⁺ (Loss of hydroxymethyl radical, formation of cyclopentenyl cation).

- m/z 31: $[\text{CH}_2\text{OH}]^+$ (Characteristic primary alcohol fragment).



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Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data presented above, follow this preparation protocol:

- NMR Preparation:
 - Dissolve 10-15 mg of **1-Cyclopentene-1-methanol** in 0.6 mL of CDCl_3 (containing 0.03% TMS as internal standard).
 - Filter through a small cotton plug if any turbidity (inorganic salts) is observed.
 - Note: If the OH peak is broad or obscuring other signals, add 1 drop of D_2O and shake to exchange the proton.
- IR Preparation:
 - Neat Oil: Place 1 drop between NaCl or KBr plates (thin film).
 - ATR: Place 1 drop directly on the diamond/ZnSe crystal. Ensure the background is subtracted.

References

- Morales-Serna, J. A., et al. (2011).[2] "Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates." *Synthesis*, 2011(09), 1375-1382. (Source of experimental ¹H NMR data).
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